![molecular formula C17H28N2O4 B2724798 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide CAS No. 899963-14-5](/img/structure/B2724798.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide is a useful research compound. Its molecular formula is C17H28N2O4 and its molecular weight is 324.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Modulation and Biological Activity
- Research has shown that derivatives structurally related to 1,4-dioxaspiro[4.5]decane, a core structure similar to the query compound, have been explored for their binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes. Compounds emerged from these studies as promising α1 receptor antagonists and 5-HT1AR agonists, indicating potential for the development of more selective ligands for these receptors (Franchini et al., 2014). Further research extended to derivatives obtained by modifying heterocyclic rings and amine chains, leading to novel 5-HT1AR partial agonists with promising neuroprotective activity and antinociceptive effects, suggesting strategies for pain control (Franchini et al., 2017).
Synthesis and Chemical Properties
- The synthesis of novel spirocyclic and heterocyclic compounds has been a focus, with methodologies developed to create functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important structural sub-units in several classes of bioactive compounds, underscoring the versatility and importance of such spirocyclic structures in medicinal chemistry (Santos et al., 2000).
Antimalarial Activity
- Medium-sized 1,2,4,5-tetraoxacycloalkanes, similar in structure to the query compound, have shown considerable potential as new, inexpensive, and potent antimalarial drugs. This highlights the potential of utilizing spirocyclic oxalamide derivatives in the development of novel antimalarial agents (Kim et al., 2001).
Novel Synthetic Approaches
- Research into vic-dioxime ligands containing the 1,3-dioxolane ring demonstrates the innovative synthetic approaches being developed to create complex molecules with potential applications in coordination chemistry and possibly in catalysis or materials science (Canpolat & Kaya, 2004).
Potential for Nociceptor Modulation
- Nonsteroid anti-inflammatory drugs (NSAIDs) have been shown to inhibit both the activity and inflammation-induced expression of acid-sensing ion channels (ASICs) in nociceptors. This suggests that compounds affecting ASICs could have therapeutic potential in inflammation and pain management, indicating a potential research direction for compounds like N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide (Voilley et al., 2001).
Propiedades
IUPAC Name |
N'-cycloheptyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c20-15(16(21)19-13-7-3-1-2-4-8-13)18-11-14-12-22-17(23-14)9-5-6-10-17/h13-14H,1-12H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQNNIUMKJGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2724719.png)
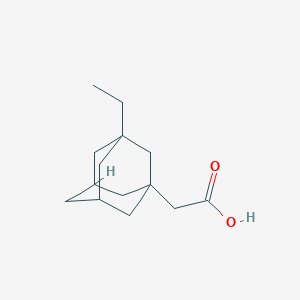
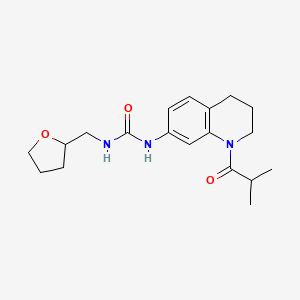

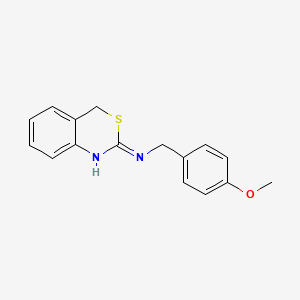
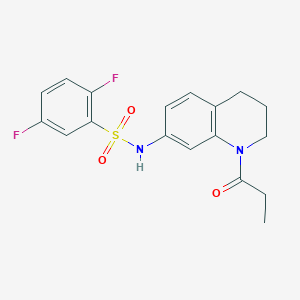
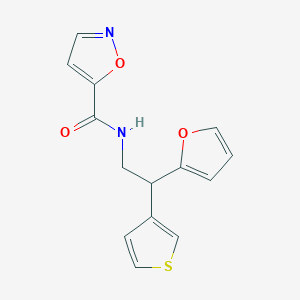
![2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2724728.png)
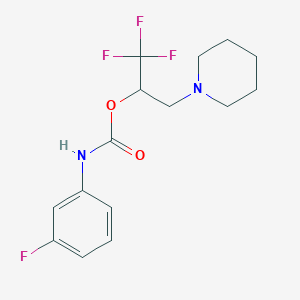
![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)
![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2724735.png)
![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2724736.png)
![3-phenyl-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)
